molecular formula C22H20N2O3 B4300956 ETHYL 4-(2-CYANOANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE

ETHYL 4-(2-CYANOANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE

Cat. No.: B4300956
M. Wt: 360.4 g/mol
InChI Key: OLWLAXYIZFLXQE-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-cyanophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-CYANOANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-cyanophenylamine with ethyl 2-oxo-6-phenylcyclohex-3-ene-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-cyanophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 4-[(2-cyanophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-CYANOANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the phenyl group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-aminophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
  • Ethyl 4-[(2-methylphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
  • Ethyl 4-[(2-chlorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 4-[(2-cyanophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from similar compounds that lack this functional group .

Properties

IUPAC Name

ethyl 4-(2-cyanoanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-22(26)21-18(15-8-4-3-5-9-15)12-17(13-20(21)25)24-19-11-7-6-10-16(19)14-23/h3-11,13,18,21,24H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWLAXYIZFLXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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